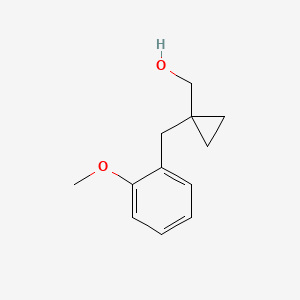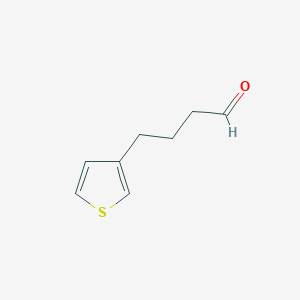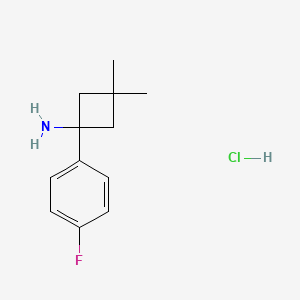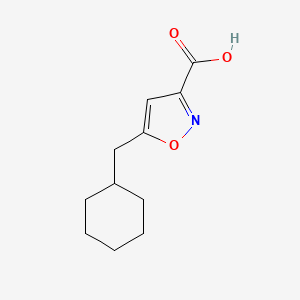
(4,6,6-Trimethylmorpholin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6,6-Trimethylmorpholin-2-yl)methanol is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with three methyl groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6,6-Trimethylmorpholin-2-yl)methanol typically involves the reaction of morpholine with formaldehyde and methylating agents under controlled conditions. One common method includes:
- Reacting morpholine with formaldehyde in the presence of a base to form a hydroxymethyl intermediate.
- Methylation of the intermediate using methyl iodide or dimethyl sulfate to introduce the methyl groups at the 4, 6, and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Oxidation products include aldehydes and ketones.
- Reduction products include various alcohol derivatives.
- Substitution products depend on the nature of the substituent introduced.
Scientific Research Applications
(4,6,6-Trimethylmorpholin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (4,6,6-Trimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Morpholine: A parent compound with a similar ring structure but without the methyl and hydroxymethyl substitutions.
N-Methylmorpholine: A derivative with a single methyl group substitution.
2-Methylmorpholine: Another derivative with a methyl group at the 2-position.
Uniqueness: (4,6,6-Trimethylmorpholin-2-yl)methanol is unique due to the presence of three methyl groups and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to other morpholine derivatives
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(4,6,6-trimethylmorpholin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-9(3)4-7(5-10)11-8/h7,10H,4-6H2,1-3H3 |
InChI Key |
NOGFNQSWMZUGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(O1)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)

aminehydrochloride](/img/structure/B13596789.png)





![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)

